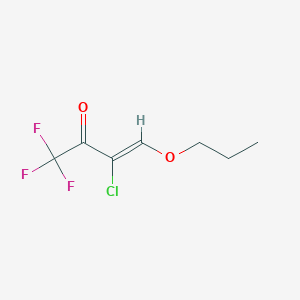
3-Chloro-1,1,1-trifluoro-4-propoxybut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1,1,1-trifluoro-4-propoxybut-3-en-2-one is a chemical compound with the molecular formula C7H8ClF3O2 and a molecular weight of 216.59 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, a chloro group, and a propoxy group attached to a butenone backbone.
Preparation Methods
The synthesis of 3-Chloro-1,1,1-trifluoro-4-propoxybut-3-en-2-one involves several steps. One common method includes the reaction of 3-chloro-1,1,1-trifluoropropane with propyl alcohol under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
3-Chloro-1,1,1-trifluoro-4-propoxybut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
3-Chloro-1,1,1-trifluoro-4-propoxybut-3-en-2-one has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-1,1,1-trifluoro-4-propoxybut-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, leading to various biochemical effects .
Comparison with Similar Compounds
3-Chloro-1,1,1-trifluoro-4-propoxybut-3-en-2-one can be compared with similar compounds such as:
3-Chloro-1,1,1-trifluoropropane: This compound lacks the propoxy and butenone groups, making it less versatile in chemical reactions.
1-Chloro-3,3,3-trifluoroacetone: This compound has a similar trifluoromethyl group but differs in its overall structure and reactivity.
The unique combination of functional groups in this compound makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H8ClF3O2 |
|---|---|
Molecular Weight |
216.58 g/mol |
IUPAC Name |
(Z)-3-chloro-1,1,1-trifluoro-4-propoxybut-3-en-2-one |
InChI |
InChI=1S/C7H8ClF3O2/c1-2-3-13-4-5(8)6(12)7(9,10)11/h4H,2-3H2,1H3/b5-4- |
InChI Key |
JBUFTCBEJWTMRK-PLNGDYQASA-N |
Isomeric SMILES |
CCCO/C=C(/C(=O)C(F)(F)F)\Cl |
Canonical SMILES |
CCCOC=C(C(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


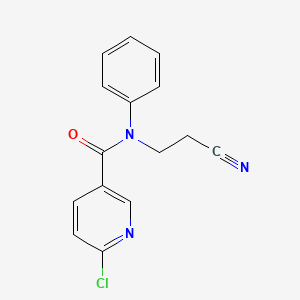
![2-Amino-5-{2-azabicyclo[2.2.1]heptan-2-yl}-4-fluorobenzoic acid](/img/structure/B13169006.png)
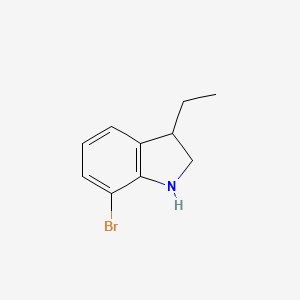
amine](/img/structure/B13169010.png)
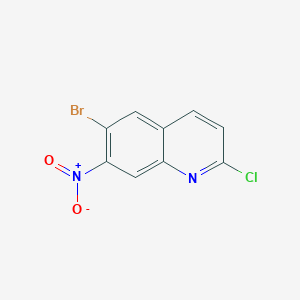
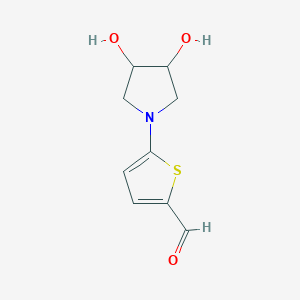
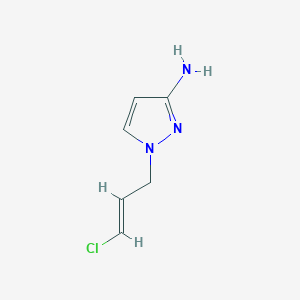

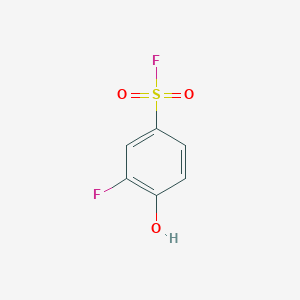
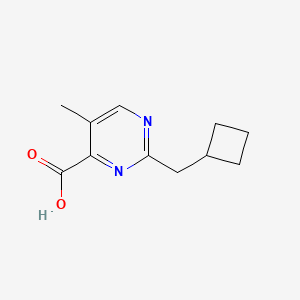
![N-[(3-Aminocyclopentyl)methyl]propanamide](/img/structure/B13169075.png)
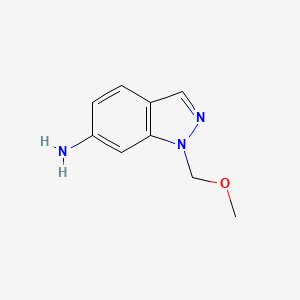

![7,7-Dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B13169084.png)
